trans-C-(2-Methyl-cyclopropyl)-methylamine

描述

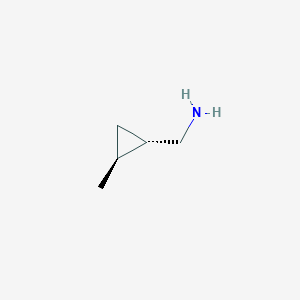

trans-C-(2-Methyl-cyclopropyl)-methylamine: is an organic compound characterized by a cyclopropane ring substituted with a methyl group and a methylamine group

属性

IUPAC Name |

[(1S,2S)-2-methylcyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWRRWXQMCPPRZ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Molecular Configuration

trans-C-(2-Methyl-cyclopropyl)-methylamine features a cyclopropane ring with a methyl group and an aminomethyl substituent in trans configuration (1S,2S). The cyclopropane ring’s strain (∼27 kcal/mol) imposes unique reactivity constraints, necessitating careful selection of precursors and reaction conditions to preserve stereochemistry.

Comparative Analysis with Cyclohexylamine Derivatives

The patent CN102001950A demonstrates that trans-4-methylcyclohexylamine can be synthesized via Hofmann degradation of trans-4-methylcyclohexanecarboxylic acid using sodium azide (NaN₃) and mineral acids (e.g., H₂SO₄, polyphosphoric acid). Key advantages include:

-

Mild conditions : Reactions proceed at 20–65°C without high-pressure equipment.

-

High enantiomeric excess (e.e.) : 99.7% achieved via stereoretentive pathways.

While this method targets a six-membered ring, its principles—such as azide-mediated decarboxylation and pH-controlled workup—could inform cyclopropane analog synthesis.

Stereochemical Control Strategies

Chiral Auxiliaries

Introducing temporary chiral groups during cyclopropanation could enforce trans-configuration. For example:

-

Precursor synthesis : Use (R)- or (S)-limonene-derived intermediates to bias ring closure.

-

Auxiliary removal : Hydrolyze or hydrogenolyze auxiliaries post-cyclopropanation.

Asymmetric Catalysis

-

Transition-metal catalysts : Rhodium(II) complexes with chiral ligands (e.g., dirhodium tetraprolinate) enable enantioselective cyclopropanation.

-

Organocatalysts : Phase-transfer catalysts (e.g., cinchona alkaloids) may stabilize transition states favoring trans-products.

Industrial Scalability and Cost Analysis

Cost Drivers

化学反应分析

Types of Reactions: trans-C-(2-Methyl-cyclopropyl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

trans-C-(2-Methyl-cyclopropyl)-methylamine serves as a crucial intermediate in organic synthesis. Its cyclopropane ring structure allows for diverse chemical transformations, facilitating the creation of more complex molecules. The compound can undergo various reactions, including:

- Alkylation : Used to introduce alkyl groups into other compounds.

- Reduction : Converts the compound into more saturated amines.

- Substitution Reactions : Forms substituted cyclopropyl derivatives, enhancing molecular diversity.

Biological Research

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is studied for its ability to mimic biological structures, making it useful in biochemical assays. Its interactions with enzymes and receptors can provide insights into:

- Mechanisms of Action : The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, influencing biological pathways.

- Therapeutic Development : It is investigated as a precursor for pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties .

Medicinal Chemistry

Potential Therapeutic Properties

The medicinal applications of this compound are particularly promising. Research indicates that it may lead to the development of novel therapeutic agents targeting specific receptors:

- 5-HT2C Receptor Agonists : Studies have shown that derivatives of cyclopropylmethylamines can exhibit selective agonistic activity at the 5-HT2C receptor, which is implicated in various psychiatric disorders. For instance, modifications to the cyclopropane structure have resulted in compounds with enhanced potency and selectivity over other serotonin receptors .

Case Study 1: 5-HT2C Agonists

A series of studies focused on synthesizing fluorinated derivatives of cyclopropylmethylamines demonstrated improved selectivity and potency at the 5-HT2C receptor. The introduction of fluorine atoms altered the compounds' conformations and enhanced their pharmacological profiles. For example:

| Compound | EC50 (nM) | Selectivity (2B/2C) |

|---|---|---|

| Compound A | 4.7 | 7 |

| Compound B | 8.0 | 20 |

These findings suggest that structural modifications can significantly impact the biological activity of this compound derivatives .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of compounds derived from this compound. Results indicated potent activity against Escherichia coli and other bacterial strains, highlighting its potential as a scaffold for new antimicrobial agents.

作用机制

The mechanism of action of trans-C-(2-Methyl-cyclopropyl)-methylamine involves its interaction with specific molecular targets. The cyclopropane ring can engage in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

相似化合物的比较

trans-2-Methyl-cyclopropyl Boronic Acid Pinacol Ester: This compound shares the cyclopropane ring structure but differs in its functional groups.

Cyclopropyl Methyl Bromide: Another related compound, often used in similar synthetic applications.

Uniqueness: trans-C-(2-Methyl-cyclopropyl)-methylamine is unique due to its combination of a cyclopropane ring and a methylamine group

生物活性

trans-C-(2-Methyl-cyclopropyl)-methylamine is a compound of increasing interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent studies.

Structural Characteristics

The compound features a cyclopropane ring, which is known for its strain and reactivity, combined with a methylamine group. This structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays and drug development.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropane ring can engage in covalent bonding with nucleophilic sites on these targets, leading to either inhibition or activation of biological pathways. Additionally, the methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound's biological activity.

Enzyme Interaction

Research indicates that this compound can mimic certain biological structures, making it useful in studying enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with enzymes suggests potential applications in drug design aimed at modulating enzymatic activity.

Therapeutic Potential

This compound is being explored for its potential therapeutic properties, particularly as a precursor for synthesizing pharmaceutical compounds with antimicrobial, antiviral, or anticancer activities. Its structural attributes may allow it to target specific pathways involved in disease processes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| trans-2-Phenylcyclopropylamine | Cyclopropane ring with phenyl group | MAO inhibitor; antidepressant effects |

| Cyclopropyl Methyl Bromide | Cyclopropane ring with bromine | Used in synthetic applications |

| trans-2-Methylcyclopropyl Boronic Acid | Cyclopropane ring with boronic acid | Potential applications in organic synthesis |

This table highlights how this compound stands out due to its combination of a cyclopropane ring and a methylamine group, which enhances its reactivity and potential for diverse applications .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that derivatives of cyclopropylmethylamines exhibited significant inhibitory effects on monoamine oxidase (MAO), suggesting that this compound may share similar properties. The introduction of specific substituents was shown to enhance potency against MAO while maintaining selectivity for other targets .

- Therapeutic Efficacy : Another research effort focused on the synthesis of fluorinated cyclopropane derivatives related to this compound. These derivatives displayed improved selectivity for serotonin receptors (5-HT2C) compared to their analogs, indicating that modifications to the cyclopropane structure could enhance therapeutic profiles .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for obtaining trans-C-(2-Methyl-cyclopropyl)-methylamine, and how can stereochemical purity be ensured?

- Answer : The synthesis typically involves cyclopropanation of aryl vinyl precursors using diazomethane or TMSCHN₂ under controlled conditions (e.g., Pd(OAc)₂ catalysis) . Stereochemical control is achieved by optimizing reaction temperature, solvent polarity, and catalyst loading. For example, the use of Ti(OiPr)₄ and BF₃·Et₂O in Et₂O at −78 °C promotes trans-selectivity . Post-synthesis purification via HPLC (e.g., C18 columns with gradients of MeOH/H₂O + 0.1% TFA) ensures ≥95% stereochemical purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of trans-C-(2-Methyl-cyclopropyl)-methylamine derivatives?

- Answer : Key NMR features include:

- ¹H NMR : Distinct coupling patterns for cyclopropane protons (e.g., J = 4–6 Hz for trans-isomers) and methylamine protons (δ ~2.5–3.0 ppm) .

- ¹³C NMR : Cyclopropane carbons resonate at δ 15–25 ppm, while the methyl group attached to the cyclopropane appears at δ 18–22 ppm .

- Example: For trans-[2-(2,4-Dichlorophenyl)cyclopropyl]methylamine, the cyclopropane protons show a doublet of doublets (J = 5.2 Hz and 8.7 Hz) .

Q. What are the primary pharmacological targets of trans-cyclopropylmethylamine derivatives, and how are these activities assayed?

- Answer : These compounds are potent serotonin receptor modulators, particularly 5-HT2A and 5-HT2C subtypes . Functional assays include:

- Radioligand binding : Competition studies with [³H]ketanserin (5-HT2A) or [³H]mesulergine (5-HT2C).

- Calcium flux assays : Using HEK-293 cells transfected with 5-HT receptors to measure agonist/antagonist efficacy .

- Example: trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine exhibits 5-HT2A agonist activity with EC₅₀ = 12 nM .

Advanced Research Questions

Q. How do substituents on the aryl ring of trans-cyclopropylmethylamine derivatives influence receptor selectivity and functional activity?

- Answer : Substituents modulate lipophilicity, steric bulk, and electronic effects, altering receptor engagement:

- Halogens (Cl, Br) : Increase 5-HT2C selectivity (e.g., 2,4-dichloro substitution in compound 55 shows 5-HT2C EC₅₀ = 8 nM vs. 5-HT2A EC₅₀ = 210 nM) .

- Methoxy groups : Enhance 5-HT2A affinity (e.g., 2,5-dimethoxy-4-iodo substitution in compound 53 has 5-HT2A Kᵢ = 1.2 nM) .

- Methyl groups : Improve metabolic stability but may reduce potency (e.g., compound 57 has 96.7% HPLC purity but lower 5-HT2A activity) .

Q. What strategies resolve contradictions in reported biological data for structurally similar trans-cyclopropylmethylamine analogs?

- Answer : Discrepancies often arise from:

- Batch variability : Differences in stereochemical purity (e.g., cis impurities >5% can skew receptor assays) .

- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects protonation of the methylamine group, altering receptor binding .

- Species differences : Rodent vs. human 5-HT2A receptor orthosteric site variations (e.g., Tyr vs. Phe at position 7.35) .

- Mitigation: Cross-validate using orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) .

Q. How can computational models predict the oxidative stability of trans-C-(2-Methyl-cyclopropyl)-methylamine under varying experimental conditions?

- Answer : Kinetic models for methylamine oxidation (e.g., CH₃NH₂ + O₂ pathways) can be adapted by incorporating cyclopropane ring effects . Key steps include:

- Hydrogen abstraction : Cyclopropane ring strain lowers activation energy for H-abstraction by OH radicals (ΔG‡ ~15 kcal/mol vs. 20 kcal/mol for acyclic analogs).

- Validation : Compare predicted vs. experimental degradation products (e.g., using GC-MS to detect cyclopropane ring-opening products like allylamines) .

Q. What environmental impacts arise from methylamine byproducts generated during large-scale synthesis of trans-cyclopropylmethylamine derivatives?

- Answer : Atmospheric methylamine contributes to secondary organic aerosol (SOA) formation via reactions with NOₓ . Mitigation strategies include:

- Scrubbing systems : Use H₂SO₄ traps to capture volatile methylamine during synthesis .

- Catalytic oxidation : Pt/TiO₂ catalysts degrade residual methylamine to CO₂ and NH₃ at 300°C .

- Analytical monitoring: Size-segregated aerosol sampling coupled with LC-MS/MS quantifies methylamine at ppt levels .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。